molecular formula C13H14O3 B138381 3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol CAS No. 129277-10-7

3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol

Cat. No.: B138381
CAS No.: 129277-10-7
M. Wt: 218.25 g/mol
InChI Key: YQQWLVATBNOLOM-UHFFFAOYSA-N
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Description

3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol is a novel antifungal metabolite derived from the fungus Aspergillus oryzae . It is a dihydrobenzofuran derivative with the systematic name 5,7-Benzofurandiol, 2,3-dihydro-2-(1E,3E)-1,3-pentadien-1-yl-, (2R)- . The molecular formula of asperfuran is C13H14O3 , and it has a molecular weight of 218.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol is primarily produced by the fermentation of Aspergillus oryzae . The fungus is cultured in a suitable medium, such as YMG-medium, at a temperature of 23°C with continuous shaking at 150 rpm. The production of asperfuran typically reaches its peak after 40-50 hours of fermentation .

Industrial Production Methods

Industrial production of asperfuran involves large-scale fermentation processes. The fungus is grown in fermenters containing YMG-medium, and the culture is maintained under controlled conditions to optimize the yield of asperfuran. After fermentation, the compound is extracted using solvents like ethyl acetate and purified using techniques such as preparative high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of asperfuran, which may have different biological activities and properties .

Scientific Research Applications

3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol has a wide range of scientific research applications, including:

Mechanism of Action

3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol exerts its antifungal effects by inhibiting chitin synthase, an enzyme crucial for the synthesis of chitin in fungal cell walls. This inhibition disrupts the integrity of the fungal cell wall, leading to morphological changes and reduced growth. Additionally, asperfuran shows weak cytotoxicity in HeLa S3 and L1210 cells, with an IC50 of 25 μg/ml .

Comparison with Similar Compounds

3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol is unique among antifungal compounds due to its specific structure and mode of action. Similar compounds include:

This compound stands out due to its specific inhibition of chitin synthase and its unique dihydrobenzofuran structure, which differentiates it from other antifungal agents .

Properties

InChI

InChI=1S/C13H14O3/c1-2-3-4-5-9-8-16-13-11(9)6-10(14)7-12(13)15/h3,5-7,9,14-15H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQWLVATBNOLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C=CC1COC2=C1C=C(C=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30926365
Record name 3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129277-10-7
Record name Asperfuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129277107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30926365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol
Reactant of Route 2
3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol
Reactant of Route 3
3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol
Reactant of Route 4
3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol
Reactant of Route 5
3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol
Reactant of Route 6
3-(Penta-1,2-dien-1-yl)-2,3-dihydro-1-benzofuran-5,7-diol
Customer
Q & A

Q1: What is the mechanism of action of Asperfuran?

A1: Asperfuran exhibits antifungal activity, primarily by weakly inhibiting chitin synthase in fungi like Coprinus cinereus. [] This inhibition can be countered by the addition of egg lecithin, suggesting a possible interaction with membrane components. [] Additionally, Asperfuran induces significant morphological changes in Mucor miehei at low concentrations, even when growth inhibition is only partial. []

Q2: What is the structure of Asperfuran?

A2: Asperfuran is a dihydrobenzofuran derivative. While its exact spectroscopic data is not provided in the abstracts, its molecular formula is likely C12H14O3, based on its identification as Arthrographol in one study. [] The synthesis of (±)-Arthrographol (Asperfuran) has been reported, starting from 2,4-dihydroxybenzaldehyde. [, ]

Q3: What are the known sources of Asperfuran?

A4: Asperfuran was first isolated from a strain of Aspergillus oryzae. [] Interestingly, it has also been found in Penicillium ribium, a psychrotolerant fungal species, along with other metabolites like kojic acid. [] This suggests a broader distribution of Asperfuran in the fungal kingdom than initially thought.

Q4: Are there any studies on the safety profile of Asperfuran?

A5: One study mentions that Asperfuran exhibited weak cytotoxicity against HeLa S3 and L1210 cells, with an IC50 of 25 micrograms/ml. [] While this provides initial insights into its potential toxicity, comprehensive toxicological studies are needed to fully evaluate its safety profile.

Q5: Are there any known analogues of Asperfuran or studies exploring structure-activity relationships?

A6: While the provided abstracts don't explicitly detail Asperfuran analogues, the study reporting the synthesis of (±)-Arthrographol (Asperfuran) might offer insights into potential structural modifications. [, ] Exploring structure-activity relationships through the synthesis and evaluation of Asperfuran analogues could be beneficial to optimize its antifungal activity or explore other potential applications.

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